molecular formula C20H21N3O3S B2828026 N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-31-2

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2828026
CAS No.: 851131-31-2
M. Wt: 383.47
InChI Key: UUYMEYXDRNSGME-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, an imidazole ring, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethoxyaniline, m-tolyl isothiocyanate, and 2-bromoacetic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thioacetamide group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thioacetamide group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific positioning of the m-tolyl group, which can influence its binding affinity and selectivity towards biological targets. This structural variation can result in different pharmacological profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-12-16(25-2)7-8-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMEYXDRNSGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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